molecular formula C18H18N4OS B6575479 N-[4-(dimethylamino)phenyl]-2-(phenylamino)-1,3-thiazole-4-carboxamide CAS No. 1105219-74-6

N-[4-(dimethylamino)phenyl]-2-(phenylamino)-1,3-thiazole-4-carboxamide

Cat. No. B6575479
CAS RN: 1105219-74-6
M. Wt: 338.4 g/mol
InChI Key: DMHRSSOULGUMMH-UHFFFAOYSA-N
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Description

“N-[4-(dimethylamino)phenyl]-2-(phenylamino)-1,3-thiazole-4-carboxamide” is a complex organic compound that contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The compound also contains a carboxamide group, a phenyl group, and a dimethylamino group .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry . X-ray crystallography can also be used to confirm the structure .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on the specific conditions and reagents used. Generally, amides can undergo hydrolysis to form amines and carboxylic acids . Thiazoles can react with electrophiles at the carbon between the sulfur and nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. These properties can be determined experimentally .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties, as well as how it is handled and used. It’s important to use appropriate safety measures when handling chemical compounds .

Future Directions

The future directions for research on this compound could include investigating its potential applications, such as in medicine or materials science. This would involve further studies on its properties, mechanism of action, and potential effects on biological systems .

properties

IUPAC Name

2-anilino-N-[4-(dimethylamino)phenyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-22(2)15-10-8-14(9-11-15)19-17(23)16-12-24-18(21-16)20-13-6-4-3-5-7-13/h3-12H,1-2H3,(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHRSSOULGUMMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=CSC(=N2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(dimethylamino)phenyl)-2-(phenylamino)thiazole-4-carboxamide

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